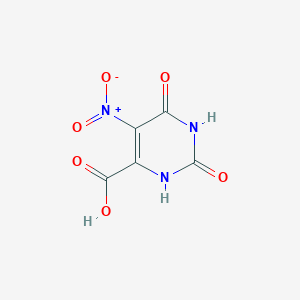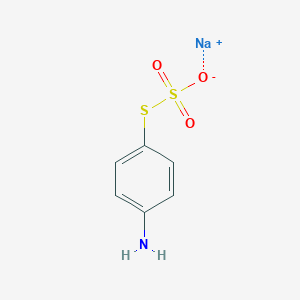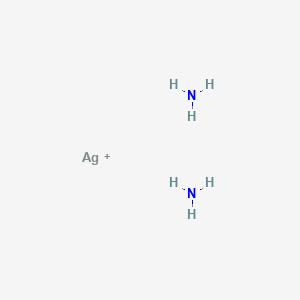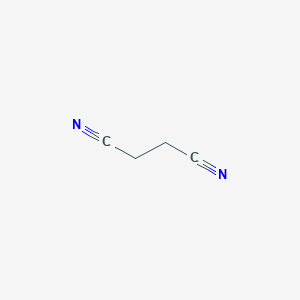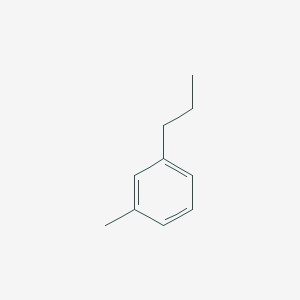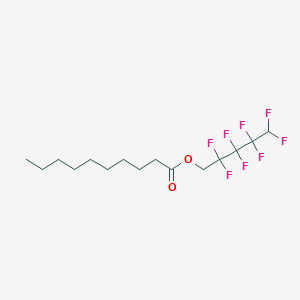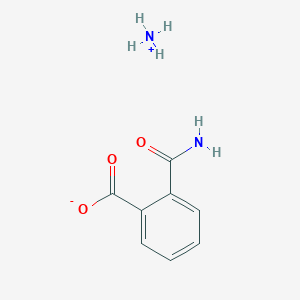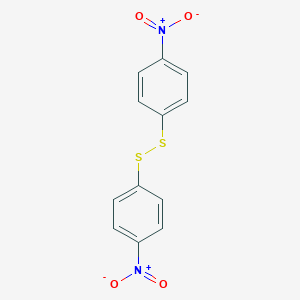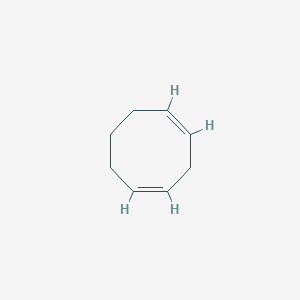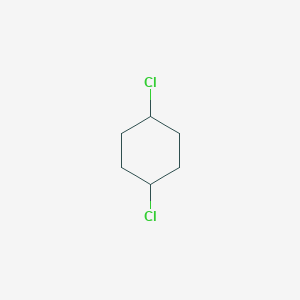![molecular formula C32H39Cl4N5O3 B093096 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol CAS No. 16757-47-4](/img/structure/B93096.png)
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol, also known as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), is a potent alkylating agent used in chemotherapy for the treatment of various types of cancer. BCNU is classified as a nitrosourea, which is a type of chemotherapy drug that works by damaging the DNA of cancer cells, preventing them from dividing and growing.
作用机制
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol works by alkylating the DNA of cancer cells, causing DNA cross-linking and strand breaks, which ultimately leads to cell death. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is a non-specific alkylating agent, meaning that it can damage both cancer cells and normal cells.
生化和生理效应
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has been shown to have toxic effects on the bone marrow, which can lead to decreased production of blood cells. It can also cause damage to the lungs, liver, and kidneys.
实验室实验的优点和局限性
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is a potent and effective chemotherapy drug that has been extensively studied for its anticancer properties. However, it has several limitations when used in lab experiments. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol is highly toxic and can be difficult to handle safely. It also has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.
未来方向
Despite its limitations, 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol continues to be an important chemotherapy drug for the treatment of cancer. Future research directions include the development of new formulations of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol that can be administered more easily and safely. Additionally, researchers are exploring the use of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol in combination with other chemotherapy drugs to enhance their effectiveness and reduce toxicity. Finally, researchers are investigating the use of 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol in combination with other therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes for cancer patients.
合成方法
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol can be synthesized through the reaction of 1,3-diaminopropane with 2-chloroethanol, followed by reaction with 4-(p-nitrobenzyl)pyrimidine-2,6-dione. The resulting compound is then treated with nitrous acid to yield 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol.
科学研究应用
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has been extensively studied for its anticancer properties and has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. 2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol has also been studied for its potential use in combination with other chemotherapy drugs to enhance their effectiveness.
属性
CAS 编号 |
16757-47-4 |
|---|---|
产品名称 |
2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol |
分子式 |
C32H39Cl4N5O3 |
分子量 |
683.5 g/mol |
IUPAC 名称 |
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol |
InChI |
InChI=1S/C32H39Cl4N5O3/c33-12-18-37(19-13-34)27-6-2-25(3-7-27)23-39-16-1-17-40(32(39)30-22-29(41(43)44)10-11-31(30)42)24-26-4-8-28(9-5-26)38(20-14-35)21-15-36/h2-11,22,32,42H,1,12-21,23-24H2 |
InChI 键 |
RJEHJKLRNAYANU-UHFFFAOYSA-N |
SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl |
规范 SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl |
其他 CAS 编号 |
16757-47-4 |
同义词 |
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitro-phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



